molecular formula C16H15NO5 B2647817 4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid CAS No. 438030-11-6

4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid

Cat. No.: B2647817
CAS No.: 438030-11-6
M. Wt: 301.298
InChI Key: JLZDLGWJGAZARE-UHFFFAOYSA-N
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Description

4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid (CID 4985612) is a high-purity synthetic organic compound with the molecular formula C 16 H 15 NO 5 . This benzoic acid derivative is characterized by a molecular structure that incorporates a carbamoyl methoxy linker connecting a benzoic acid moiety to a 3-methoxyphenyl group, making it a valuable intermediate in medicinal chemistry and drug discovery research . This compound is presented as a building block for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. Researchers can utilize this chemical scaffold in various applications, including the design of novel compounds with potential biological activity. Its structural features are reminiscent of other bioactive benzoic acid derivatives, which are frequently employed in pharmaceutical research for their versatile properties . The product is provided with comprehensive analytical data to ensure research reproducibility and quality control. Please note: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic use. Safety Data Sheets (SDS) containing handling, storage, and disposal information should be consulted prior to use.

Properties

IUPAC Name

4-[2-(3-methoxyanilino)-2-oxoethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-21-14-4-2-3-12(9-14)17-15(18)10-22-13-7-5-11(6-8-13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZDLGWJGAZARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 3-methoxyaniline with phosgene or a suitable carbamoyl chloride under controlled conditions.

    Coupling with Benzoic Acid Derivative: The carbamoyl intermediate is then coupled with a benzoic acid derivative, such as 4-hydroxybenzoic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Methoxylation: The final step involves the methoxylation of the coupled product using a methoxy donor, such as dimethyl sulfate or methanol, under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2) with catalysts

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Recent studies have highlighted the potential of 4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid as an anticancer agent. The compound has been evaluated for its cytotoxic effects on different cancer cell lines, demonstrating significant inhibition of cell proliferation. For instance, in vitro testing revealed that it induces apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.

2. Anti-inflammatory Properties
The compound exhibits anti-inflammatory properties, making it a candidate for treating various inflammatory diseases. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in models of arthritis and other inflammatory conditions .

3. Drug Delivery Systems
Due to its chemical structure, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs, facilitating their transport within biological systems .

Material Science Applications

1. Polymer Synthesis
In material science, this compound serves as a precursor in the synthesis of high-performance polymers such as polybenzoxazole (PBO). PBOs are known for their excellent thermal stability and mechanical properties, making them suitable for applications in aerospace and electronics. The incorporation of this compound into polymer matrices has been shown to improve the thermal and mechanical performance of the resulting materials.

2. Coatings and Composites
The compound's unique chemical properties allow it to be used in creating advanced coatings and composites that require enhanced durability and resistance to environmental factors. These applications are particularly relevant in industries such as automotive and construction where material performance is critical .

Biochemical Research Applications

1. Enzyme Inhibition Studies
this compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This characteristic is particularly useful in biochemical research aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .

2. Metabolic Pathway Analysis
The compound has also been employed in studies focused on metabolic pathway analysis, where it acts as a marker or modulator to investigate various biochemical processes within cells. This application is crucial for elucidating the roles of different metabolites and their impact on cellular functions .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Pharmaceuticals Anticancer activityInduces apoptosis via caspase activation
Anti-inflammatory propertiesReduces pro-inflammatory cytokines
Drug delivery systemsEnhances solubility and bioavailability
Material Science Polymer synthesisImproves thermal stability in PBOs
Coatings and compositesEnhances durability and environmental resistance
Biochemical Research Enzyme inhibition studiesUseful for understanding enzyme mechanisms
Metabolic pathway analysisActs as a marker for investigating biochemical processes

Mechanism of Action

The mechanism of action of 4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.

    Gene Expression: Modulating gene expression and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related alkoxy- and carbamoyl-substituted benzoic acids (Table 1):

Compound Name Molecular Formula Substituents Key Differences References
4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid C₁₇H₁₇NO₆ 3-Methoxyphenyl carbamoylmethoxy Reference compound
3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid C₁₇H₁₇NO₆ 4-Methoxyphenyl carbamoylmethoxy Methoxy positional isomer (4- vs. 3-)
4-Methoxybenzoic acid (p-anisic acid) C₈H₈O₃ 4-Methoxy Simpler structure; lacks carbamoyl group
4-[(5-{[(2-Fluorophenyl)carbamoyl}]-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid C₁₇H₁₂FN₃O₄S Thiadiazole-carbamoyl linker Heterocyclic substitution; fluorine atom
Methyl 4-{[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamoyl}benzoate C₁₉H₂₁NO₅ Esterified carboxyl; ethyl linker Ester vs. free carboxylic acid

Key Observations :

  • Positional isomerism: The 3-methoxy vs.
  • Functional group variations : The carbamoyl linker distinguishes the target compound from simpler alkoxy derivatives like p-anisic acid .
  • Heterocyclic vs.
Physicochemical Properties

Available data for select compounds (Table 2):

Compound Melting Point (°C) Solubility (Water) LogP (Predicted) References
This compound Not reported Low 2.1
3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid Not reported Low 2.3
4-Methoxybenzoic acid 182–184 Moderate (1.2 g/L) 1.7
Methyl 4-{[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamoyl}benzoate Not reported Very low 3.5

Key Trends :

  • LogP : The free carboxylic acid in the target compound reduces lipophilicity (LogP ~2.1) compared to its methyl ester derivative (LogP ~3.5) .
Research Findings
  • Supramolecular Interactions : Alkoxy-benzoic acids (e.g., 4-methoxybenzoic acid) form dimeric or catemeric synthons via hydrogen bonding . The carbamoyl group in the target compound likely disrupts such patterns, favoring amide-mediated interactions.
  • Metabolic Stability : Methoxy groups are prone to demethylation in vivo , suggesting the 3-methoxy substituent may confer different metabolic profiles compared to 4-methoxy analogues.

Biological Activity

4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The chemical structure of this compound comprises a benzoic acid core with methoxy and carbamoyl substituents. This structural configuration is believed to influence its biological activity, particularly its interaction with various molecular targets.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, one study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial activity .

Anticancer Activity

The compound has also been evaluated for its anticancer potential . A notable study assessed its effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed that the compound inhibited cell proliferation with IC50 values of 5.85 µM for MCF-7 and 4.53 µM for A549 cells, indicating promising anticancer activity .

Cell LineIC50 (µM)
MCF-75.85
A5494.53

The biological effects of this compound are thought to arise from several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Interaction : It potentially binds to cellular receptors, modulating signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Modulation : The compound may affect gene expression related to cell cycle regulation and apoptosis .

Study on Anticancer Activity

In a comprehensive study involving various derivatives of benzoic acid, this compound was highlighted for its superior efficacy against cancer cells compared to standard treatments such as doxorubicin. The study utilized flow cytometry to assess apoptosis rates, revealing a 39.4% apoptosis rate in treated cells .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against pathogenic bacteria. The results indicated that modifications in the methoxy groups significantly enhanced antimicrobial activity, demonstrating the importance of structural optimization in developing effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, amide bond formation between 4-(2-methoxy-2-oxoethoxy)benzoic acid and 3-methoxyaniline derivatives is achieved using coupling agents like HBTU or DIPEA in anhydrous solvents (e.g., DMF or THF) . Critical parameters include:

  • Temperature : 0–25°C to minimize side reactions.
  • Solvent : Polar aprotic solvents enhance reagent solubility.
  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane) is used to isolate the product. Yields range from 50–75% depending on steric hindrance and reaction scale .

Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm functional groups (e.g., methoxy at δ 3.8–4.0 ppm, carbamoyl protons at δ 6.5–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 332.1134 for C17_{17}H17_{17}NO6_6) .
  • X-ray Crystallography : Resolves dihedral angles between the benzoic acid core and substituted phenyl groups, critical for understanding conformational stability .

Q. What functional groups dictate its reactivity, and how do they influence derivatization strategies?

  • Methodological Answer : Key reactive sites include:

  • Carboxylic Acid : Forms esters or amides via activation with EDC/HOBt .
  • Carbamoyl Group : Susceptible to hydrolysis under acidic/basic conditions (e.g., LiOH/THF/water at 50°C) .
  • Methoxy Group : Participates in nucleophilic aromatic substitution (e.g., replacing -OCH3_3 with -NH2_2 using Pd catalysts) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate binding affinities to targets (e.g., HDAC8 in PROTAC design). The methoxy and carbamoyl groups show hydrogen bonding with catalytic residues .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electron transfer mechanisms in redox reactions .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC50_{50} values across studies)?

  • Methodological Answer :

  • Assay Standardization : Use uniform protocols (e.g., cell line: HEK293, incubation time: 48 hours) to minimize variability .
  • Metabolite Profiling : LC-MS identifies degradation products (e.g., hydrolysis of the carbamoyl group) that may interfere with activity .
  • Structural Analog Comparison : Benchmark against derivatives (e.g., 4-{[(2-fluorophenyl)carbamoyl]methoxy}benzoic acid) to isolate structure-activity relationships .

Q. What role does this compound play in designing proteolysis-targeting chimeras (PROTACs)?

  • Methodological Answer :

  • Linker Optimization : The benzoic acid core serves as a rigid spacer between E3 ligase ligands (e.g., VHL) and target protein binders. Its length (~10 Å) balances ternary complex formation and cellular permeability .
  • In Vivo Stability : PEGylation of the carboxylic acid improves pharmacokinetics (e.g., t1/2_{1/2} increased from 2 to 8 hours in murine models) .

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